4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide
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Overview
Description
4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide is a complex organic compound with a molecular formula of C₁₇H₁₁N₃O₃S This compound is known for its unique structural features, which include a benzothiazole core fused with a dioxin ring and a cyano group
Preparation Methods
The synthesis of 4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide involves multiple steps. One of the synthetic routes includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxin Ring: The dioxin ring is introduced by reacting the benzothiazole intermediate with a diol under acidic conditions.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole-dioxin intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium azide or amines to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted benzamides and benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli. Its unique structure allows for the development of novel antibiotics.
Bioactive Molecule: The compound’s ability to inhibit bacterial biofilm formation makes it a promising candidate for the development of anti-biofilm agents.
Mechanism of Action
The mechanism of action of 4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, the compound’s ability to inhibit biofilm formation is attributed to its interference with quorum sensing pathways in bacteria .
Comparison with Similar Compounds
Similar compounds to 4-cyano-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide include:
6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: This compound shares the benzothiazole and dioxin ring structure but lacks the cyano and benzamide groups.
Benzo[b]pyrano[2,3-e][1,4]oxazoles: These compounds have a similar fused ring system but differ in the heteroatoms and functional groups present.
The uniqueness of this compound lies in its combination of the benzothiazole core, dioxin ring, cyano group, and benzamide moiety, which confer its distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c18-9-10-1-3-11(4-2-10)16(21)20-17-19-12-7-13-14(8-15(12)24-17)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGUWQIOQUUKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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